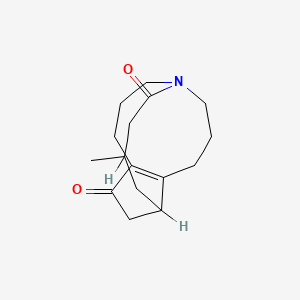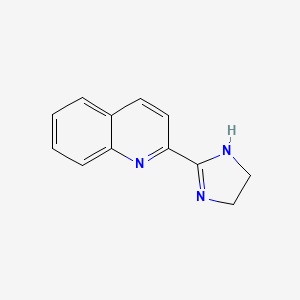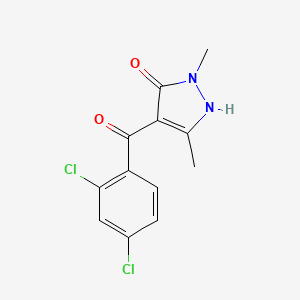
4-(2,4-Dichlorobenzoyl)-1,3-dimethyl-5-hydroxypyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Destosyl pyrazolate is a member of the class of pyrazoles that is pyrazolynate in which the tosylate ester has been hydrolysed to the corresponding hydroxy compound. The active herbicide of the proherbicides pyrazolynate and pyrazoxyfen. It has a role as an EC 1.13.11.27 (4-hydroxyphenylpyruvate dioxygenase) inhibitor, an agrochemical, a carotenoid biosynthesis inhibitor and a herbicide. It is a member of acetophenones, a dichlorobenzene, a member of pyrazoles, an organic hydroxy compound and a pyrazole pesticide.
Aplicaciones Científicas De Investigación
Herbicide Development and Activity
4-(2,4-Dichlorobenzoyl)-1,3-dimethyl-5-hydroxypyrazole has been studied for its potential in herbicidal applications. Research by Konotsune, Kawakubo, and Yanai (1979) found that derivatives of this compound, particularly the 4-benzoyl derivatives, exhibited high herbicidal activities. This led to the development of a highly selective and promising herbicide for use in paddy fields, with reduced phytotoxicity to rice seedlings (Konotsune, Kawakubo, & Yanai, 1979).
Another study by Matsui et al. (1983) analyzed the structure-activity correlations in 1,3-dimethyl-4-benzoyl-5-hydroxypyrazole derivatives, including 4-(2,4-dichlorobenzoyl)-1,3-dimethyl-5-hydroxypyrazole. This research revealed its effectiveness as a pre-emergence herbicide "pyrazolate" due to its high activity against annual and perennial paddy weeds and low phytotoxicity to rice plants (Matsui, Konotsune, Kawakubo, & Ishida, 1983).
Mechanism of Chlorosis
Kawakubo and Shindo (1979) investigated the mechanism of chlorosis caused by this compound. They found that it converts chlorophyll a and b into pheophytin a and b, respectively. This conversion was attributed to the compound's ability to induce H(+) into chlorophyll specifically, suggesting a unique mode of action in inducing plant chlorosis (Kawakubo & Shindo, 1979).
Phototoxicity and Uptake
Further research by Lee, Park, and Kim (1989) synthesized carbamate derivatives of 1,3-dimethyl-4-acyl-5-hydroxypyrazoles, including 1,3-dimethyl-4-(2,4-dichlorobenzoyl)-pyrazol-5-yl N-methyl-carbamate. These compounds showed varying phytotoxicity levels to different plant seedlings, indicating their selective herbicidal properties (Lee, Park, & Kim, 1989).
Matsumoto (2005) identified that the pyrazole herbicides pyrazolate and pyrazoxyfen, metabolized to 4-(2,4-dichlorobenzoyl)-1,3-dimethyl-5-hydroxypyrazole, inhibit the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. This finding provides insight into the molecular action of these herbicides in plants (Matsumoto, 2005).
Environmental Impact and Safety
Kubo et al. (2012) studied the behavior of the herbicide pyrazolynate and its hydrolysate in paddy fields, which is essential for understanding the environmental impact and safety of these compounds. The study examined the hydrolyzation to destosyl pyrazolynate (DTP) and its concentration in paddy water and soil, offering valuable data on the environmental behavior of this herbicide (Kubo, Ohno, Nagasawa, Kose, & Kawata, 2012).
Propiedades
Número CAS |
58010-98-3 |
|---|---|
Nombre del producto |
4-(2,4-Dichlorobenzoyl)-1,3-dimethyl-5-hydroxypyrazole |
Fórmula molecular |
C12H10Cl2N2O2 |
Peso molecular |
285.12 g/mol |
Nombre IUPAC |
4-(2,4-dichlorobenzoyl)-2,5-dimethyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C12H10Cl2N2O2/c1-6-10(12(18)16(2)15-6)11(17)8-4-3-7(13)5-9(8)14/h3-5,15H,1-2H3 |
Clave InChI |
FRFLVNQIJSMVHI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1)C)C(=O)C2=C(C=C(C=C2)Cl)Cl |
SMILES canónico |
CC1=C(C(=O)N(N1)C)C(=O)C2=C(C=C(C=C2)Cl)Cl |
Sinónimos |
4-(2,4-dichlorobenzoyl)-1,3-dimethyl-5-hydroxypyrazole destosyl pyrazolate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



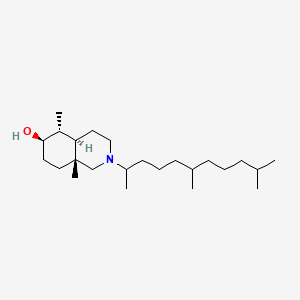

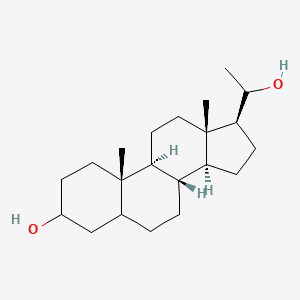
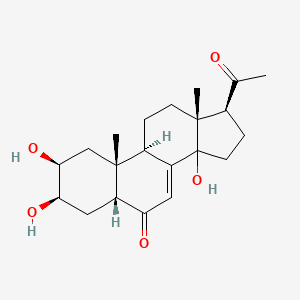

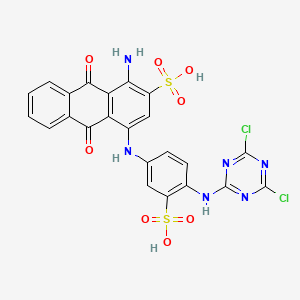
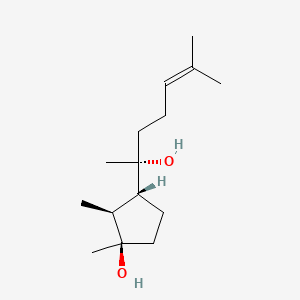
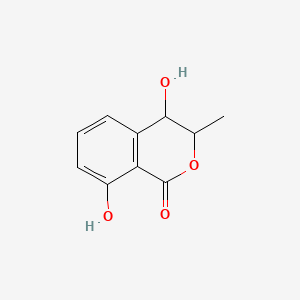
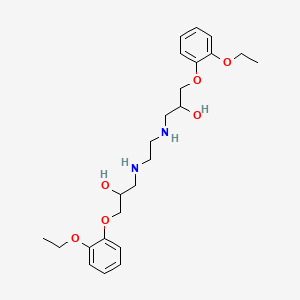
![5-[(2R,3R)-6-hydroxy-2-(4-hydroxyphenyl)-4-[2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol](/img/structure/B1197421.png)
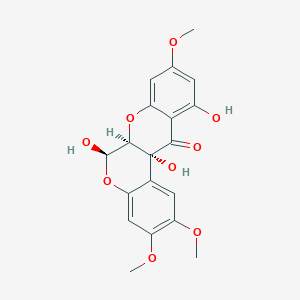
![(5R,6R)-3-(2-acetamidoethenylsulfanyl)-6-ethyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1197424.png)
